molecular formula C14H14FNO4 B1402077 5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1379811-57-0

5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1402077
M. Wt: 279.26 g/mol
InChI Key: NVXCLYGKQCPNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a synthetic chemical product. It is used as a pharmaceutical intermediate, pharma material, fine chemical, reagent for synthesis, intermediate for synthesis and pharma application, synthetic organic chemistry, medicinal chemistry, research chemical, R&D chemical, biotechnology, pesticide and dye intermediates .


Molecular Structure Analysis

The IUPAC name for this compound is “5-[(2-fluoro-4-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione”. Its SMILE string is "Cc1ccc(NC=C2C(=O)OC©©OC2=O)c(F)c1" .

Scientific Research Applications

Fluorescence Imaging and Diagnosis

Recent research highlights the use of methylene blue, a compound with some structural resemblance to the chemical , for fluorescence imaging in surgical settings. It is used for intraoperative fluorescent imaging to enhance the visualization of ureters, the identification of the parathyroid gland, imaging pancreatic tumors, detecting breast cancer tumor margins, and for sentinel node biopsies in breast cancer. Its fluorescent properties are leveraged to aid surgeons in real-time during procedures, showcasing its potential in medical diagnostics and surgical applications (Cwalinski et al., 2020).

Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a significant role in cancer treatment. These compounds, including their synthesis and application, have been extensively reviewed for their contributions to precision medicine. Their mode of action, involving the inhibition of thymidylate synthase and impacting RNA- and DNA-modifying enzymes, underlines the broader potential of fluorinated compounds in oncology, suggesting areas where the targeted compound might find application (Gmeiner, 2020).

Synthetic Methodology Development

Research into practical syntheses of complex molecules highlights the continuous need for innovative approaches in chemical synthesis. Studies on the synthesis of methylene-bis(benzotriazole) and 2-Fluoro-4-bromobiphenyl offer insights into the challenges and solutions in synthesizing structurally complex molecules. These studies may parallel the synthesis challenges and strategies applicable to the compound , demonstrating the importance of green chemistry and practical methodologies in the chemical industry (Gu et al., 2009; Qiu et al., 2009).

Alzheimer's Disease Imaging

Amyloid imaging in Alzheimer's disease has become a crucial tool in understanding the disease's progression and in the development of treatment strategies. The use of specific imaging ligands, such as PIB and FDDNP, for PET scans has significantly advanced our ability to diagnose and monitor Alzheimer's disease, suggesting potential research applications for related compounds in neurodegenerative disease imaging (Nordberg, 2007).

Safety And Hazards

This compound is non-hazardous. A safety data sheet (SDS) and material safety data sheet (MSDS) are available for this compound .

properties

IUPAC Name

5-[(2-fluoro-4-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c1-8-4-5-11(10(15)6-8)16-7-9-12(17)19-14(2,3)20-13(9)18/h4-7,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXCLYGKQCPNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.